2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide
Description
This compound is a hybrid heterocyclic molecule featuring an indole core substituted with a 2-methoxyethyl group at the N1 position and an acetamide linker connecting to a phenyl ring bearing a 1,2,4-triazole moiety with a methoxymethyl substituent at the C5 position. The indole-triazole-acetamide architecture is designed to leverage synergistic interactions with biological targets, such as enzymes or receptors, due to the hydrogen-bonding and hydrophobic properties of these functional groups .
Properties
Molecular Formula |
C23H25N5O3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]-N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H25N5O3/c1-30-12-11-28-14-17(19-5-3-4-6-20(19)28)13-22(29)24-18-9-7-16(8-10-18)23-25-21(15-31-2)26-27-23/h3-10,14H,11-13,15H2,1-2H3,(H,24,29)(H,25,26,27) |
InChI Key |
RMPVSASXAJOBGK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C4=NNC(=N4)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the 2-methoxyethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Synthesis of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor like an acyl chloride.
Coupling of the Indole and Triazole Moieties: The final step involves coupling the indole derivative with the triazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
The compound 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses in medicinal chemistry, pharmacology, and biotechnology, supported by relevant data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds with indole and triazole structures exhibit promising anticancer properties. For instance, derivatives similar to 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide have been shown to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that such compounds could induce apoptosis in breast cancer cells by activating specific signaling pathways related to cell death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that triazole-containing compounds possess significant antibacterial and antifungal activities. In vitro studies revealed that this compound effectively inhibited the growth of several pathogenic bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Emerging evidence points to the neuroprotective effects of indole derivatives. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Experimental models have shown that it can enhance cognitive function and reduce oxidative stress markers in neuronal cells .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.2 | |
| Compound B | Antimicrobial | 3.8 | |
| Compound C | Neuroprotective | 4.5 |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Indole Ring | Enhances anticancer activity |
| Triazole Moiety | Increases antimicrobial potency |
| Methoxy Substituents | Improves solubility |
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being elucidated .
Case Study 2: Neuroprotective Mechanisms
A recent animal model study assessed the neuroprotective effects of the compound against induced oxidative stress. The results showed a marked decrease in lipid peroxidation levels and an increase in antioxidant enzyme activity, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets. The indole and triazole rings can bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: indole derivatives , triazole-containing acetamides , and hybrid heterocyclic systems . Below is a detailed comparison:
Indole-Based Acetamides
Key Observations :
- The target compound’s methoxymethyl-triazole group enhances solubility compared to bulkier naphthalene-based substituents in compound 6m .
- Unlike compound 26 , which lacks a triazole, the target’s triazole moiety may improve binding to metalloenzymes (e.g., COX-2) via chelation .
Triazole-Linked Acetamides
Key Observations :
- The target’s methoxymethyl-triazole may confer better metabolic stability than the sulfanyl linker in anti-exudative analogs .
Hybrid Heterocyclic Systems
Biological Activity
The compound 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its efficacy against various cancer cell lines, antimicrobial properties, and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties, particularly against breast cancer cell lines:
- Cell Lines Tested :
- MCF-7 (estrogen receptor-positive)
- MDA-MB-468 (triple-negative)
Table 1: Growth Inhibitory Activity
| Compound | Cell Line | GI50 (µM) | Selectivity Ratio |
|---|---|---|---|
| 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide | MDA-MB-468 | 12.2 | >10.2 |
| Reference Compound | MCF-7 | 19.3 | <10 |
The compound exhibited a GI50 value of 12.2 µM against the MDA-MB-468 cell line, indicating moderate potency compared to reference compounds. Moreover, it demonstrated a higher selectivity ratio for MDA-MB-468 cells over MCF-7 cells, suggesting its potential as a targeted therapy for triple-negative breast cancer .
Flow cytometric analysis revealed that the compound induces apoptosis in cancer cells. The rates of apoptosis for selected analogs were as follows:
Table 2: Apoptosis Induction Rates
| Compound | Apoptosis Rate (%) |
|---|---|
| 2b | 24.0 |
| 2f | 37.1 |
| Gefitinib | 21.1 |
Notably, compound 2f showed a significantly higher apoptosis induction rate than gefitinib, a standard treatment for EGFR-overexpressing cancers .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens:
Table 3: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.90 |
| MRSA | <1 |
| Escherichia coli | >10 |
| Candida albicans | >10 |
The compound demonstrated high activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), with an MIC of less than 1 µg/mL , indicating its potential as an antimicrobial agent .
Case Studies
A case study involving the synthesis and evaluation of similar indole derivatives showed that modifications in the side chains significantly influenced biological activities. For instance, compounds with heteroatoms at specific positions exhibited improved selectivity and potency against breast cancer cell lines compared to their unsubstituted counterparts .
Q & A
Q. What synthetic routes are commonly employed to prepare acetamide derivatives incorporating indole and 1,2,4-triazole moieties?
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a key method for constructing 1,2,4-triazole cores. For example, alkyne-functionalized indole intermediates can react with azide-bearing phenylacetamide derivatives in a t-BuOH:H₂O (3:1) solvent system using CuSO₄·5H₂O and sodium ascorbate as catalysts. Post-reaction purification involves extraction with ethyl acetate, brine washing, and recrystallization (ethanol) . Characterization typically includes FT-IR (to confirm C=O, NH, and triazole bonds), ¹H/¹³C NMR (to verify regioselectivity and substituent positions), and HRMS (to validate molecular weight) .
Q. How are structural ambiguities resolved in NMR spectra of complex acetamide derivatives?
Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) may arise from rotational isomerism or impurities. For example, in , the ¹H NMR of compound 6b shows distinct peaks for –OCH₂ and –NCH₂CO– groups at δ 5.38 and 5.48 ppm. To resolve ambiguities, variable-temperature NMR or 2D techniques (e.g., COSY, HSQC) can clarify coupling patterns. Recrystallization or preparative TLC (hexane:ethyl acetate, 8:2) is recommended to remove byproducts .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity in indole-triazole hybrids?
Initial screening often involves antimicrobial disk diffusion assays (using Gram-positive/negative bacterial strains) and MTT-based cytotoxicity tests (e.g., against cancer cell lines like MCF-7 or HeLa). For example, highlights indole derivatives' potential anticancer activity via apoptosis induction. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for assessing potency .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole formation be addressed during synthesis?
The CuAAC reaction typically yields 1,4-regioisomers, but competing pathways may produce undesired 1,5-products. To optimize selectivity, reaction parameters like solvent polarity (e.g., DMF vs. t-BuOH), copper catalyst loading (5–10 mol%), and temperature (RT vs. 50°C) must be systematically tested. notes that sodium ascorbate reduces Cu(II) to Cu(I), enhancing catalytic efficiency and regiocontrol . Advanced monitoring via LC-MS or in situ IR can track reaction progress.
Q. What computational strategies predict the biological targets of indole-triazole acetamides?
Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can identify potential protein targets (e.g., kinase enzymes or tubulin). describes using the PASS program to predict antiproliferative activity, followed by docking studies to assess binding affinity to ATP-binding pockets or tubulin polymerization sites . MD simulations (>100 ns) further validate stability of ligand-receptor complexes.
Q. How can contradictory bioactivity data between in vitro and in vivo models be rationalized?
Discrepancies may stem from poor pharmacokinetics (e.g., low solubility or metabolic instability). For instance, a compound showing in vitro IC₅₀ = 1 µM but failing in vivo might require formulation optimization (e.g., PEGylation or liposomal encapsulation). Pharmacokinetic studies (plasma half-life, bioavailability) and metabolite profiling (LC-HRMS) are essential to identify degradation pathways .
Q. What strategies improve yield in multi-step syntheses of polyfunctional acetamides?
Yield optimization often involves protecting group strategies. For example, the methoxymethyl group on the triazole (in the target compound) may require temporary protection (e.g., tert-butyldimethylsilyl) during indole acylation. highlights zeolite catalysts (Y-H type) and pyridine as bases to enhance acylation efficiency in similar scaffolds .
Methodological Considerations
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Synthesis Optimization Table
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Spectroscopic Reference Data
Functional Group FT-IR (cm⁻¹) ¹H NMR (δ, ppm) Triazole C–N 1303–1340 8.36–8.40 (s, 1H) Acetamide C=O 1671–1682 10.79–11.02 (s, NH)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
